Positional Isomerism: 5-(4-Methylpiperazine) vs. 7-Piperazine Substitution Topology
The target compound positions the 4-methylpiperazine moiety at the 5-position of the triazolo[4,5-d]pyrimidine core, whereas the closest commercially available analog, 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride (CAS 1351584-89-8), carries an unsubstituted piperazine at the 7-position . This positional difference means that in the target compound, the basic piperazine nitrogen is oriented toward the ATP-binding pocket hinge region (a critical determinant of kinase selectivity), while in the comparator it projects toward the solvent-exposed region. In GCN2 inhibitor patent SAR (US 9,855,268 B2), 5-position substituents on the triazolo[4,5-d]pyrimidine scaffold were shown to be primary drivers of potency, with IC50 variations exceeding 100-fold depending on the nature of the 5-substituent [1]. Although direct IC50 data for CAS 1286714-63-3 is not publicly disclosed in peer-reviewed literature, the patent SAR establishes that the 5-position is a critical potency-determining vector in this chemotype [1].
| Evidence Dimension | Substituent position topology (5-piperazine vs. 7-piperazine) and its impact on kinase inhibitor binding mode |
|---|---|
| Target Compound Data | 5-(4-methylpiperazin-1-yl) substituent; 7-(p-tolylamino) substituent |
| Comparator Or Baseline | 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1351584-89-8): piperazine at 7-position, no methyl on piperazine |
| Quantified Difference | Positional isomerism (5- vs. 7-substitution) predicted to alter hinge-binding orientation; GCN2 patent SAR shows >100-fold IC50 variation with 5-position modifications |
| Conditions | Inference from GCN2 inhibitor patent US 9,855,268 B2 SAR tables (biochemical kinase inhibition assays) |
Why This Matters
Procurement decisions cannot substitute a 7-piperazine analog for a 5-piperazine analog when the target binding mode requires a specific substituent orientation at the kinase hinge region.
- [1] Dorsch D, Hoelzemann G, Poeschke O, Calderini M, Wegener A. Triazolo[4,5-d]pyrimidine derivatives as inhibitors of GCN2. US Patent 9,855,268 B2. Granted 2018-01-02. Assignee: Merck Patent GmbH. View Source
